molecular formula C13H14O5 B12898605 1-(4-Ethoxy-6-hydroxy-7-methoxy-1-benzofuran-5-yl)ethan-1-one CAS No. 75884-10-5

1-(4-Ethoxy-6-hydroxy-7-methoxy-1-benzofuran-5-yl)ethan-1-one

Cat. No.: B12898605
CAS No.: 75884-10-5
M. Wt: 250.25 g/mol
InChI Key: JDSQUKCCPJQTQI-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone is a chemical compound with the molecular formula C13H14O5 It is a benzofuran derivative, which means it contains a benzofuran ring—a fused benzene and furan ring system

Preparation Methods

The synthesis of 1-(4-Ethoxy-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: This step involves the cyclization of a suitable precursor to form the benzofuran ring.

    Functional Group Modifications:

    Final Acetylation: The final step involves the acetylation of the benzofuran derivative to introduce the ethanone group.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(4-Ethoxy-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran ring are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Ethoxy-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-(4-Ethoxy-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone can be compared with other benzofuran derivatives, such as:

    1-(2-Hydroxy-4-methoxyphenyl)ethanone: This compound has similar functional groups but differs in the position of the hydroxy and methoxy groups.

    Paeonol (2’-Hydroxy-4’-methoxyacetophenone): Another benzofuran derivative with known biological activities.

The uniqueness of 1-(4-Ethoxy-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone lies in its specific functional group arrangement, which can confer distinct chemical and biological properties.

Properties

CAS No.

75884-10-5

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

1-(4-ethoxy-6-hydroxy-7-methoxy-1-benzofuran-5-yl)ethanone

InChI

InChI=1S/C13H14O5/c1-4-17-11-8-5-6-18-12(8)13(16-3)10(15)9(11)7(2)14/h5-6,15H,4H2,1-3H3

InChI Key

JDSQUKCCPJQTQI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C2=C1C=CO2)OC)O)C(=O)C

Origin of Product

United States

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